Fmoc-Dap(Aloc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Dap(alloc)-OH: is a derivative of the amino acid 2,3-diaminopropanoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an allyloxycarbonyl (alloc) protecting group at the side chain amino group. This compound is commonly used in solid-phase peptide synthesis due to its ability to protect functional groups during the synthesis process, allowing for the selective deprotection and subsequent reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap(alloc)-OH typically involves the protection of the amino groups of 2,3-diaminopropanoic acid. The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The alloc group is introduced using allyl chloroformate in the presence of a base like triethylamine. The reaction conditions generally involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Fmoc-D-Dap(alloc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-D-Dap(alloc)-OH undergoes deprotection reactions to remove the Fmoc and alloc groups. The Fmoc group is typically removed using a base such as piperidine, while the alloc group is removed using palladium-catalyzed hydrogenation.
Substitution Reactions: The compound can undergo substitution reactions at the amino groups once the protecting groups are removed. These reactions are often used to introduce various functional groups or to couple the compound with other molecules.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Alloc Deprotection: Palladium(0) catalyst in the presence of a hydrogen source.
Substitution Reactions: Various electrophiles in the presence of a base.
Major Products Formed:
Fmoc Deprotection: D-Dap(alloc)-OH.
Alloc Deprotection: D-Dap-OH.
Substitution Reactions: Various substituted derivatives of D-Dap.
Scientific Research Applications
Chemistry: Fmoc-D-Dap(alloc)-OH is widely used in the synthesis of peptides and peptidomimetics. Its protected amino groups allow for selective reactions, making it a valuable building block in combinatorial chemistry and drug discovery.
Biology: In biological research, Fmoc-D-Dap(alloc)-OH is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: The compound is used in the development of peptide-based therapeutics. Its ability to be selectively deprotected and modified makes it useful in the design of drugs that target specific proteins or pathways.
Industry: In the industrial sector, Fmoc-D-Dap(alloc)-OH is used in the production of custom peptides for research and development. It is also used in the manufacture of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Fmoc-D-Dap(alloc)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc and alloc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the protecting groups are removed, allowing the amino groups to participate in further reactions or interactions.
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific peptide or peptidomimetic synthesized using Fmoc-D-Dap(alloc)-OH. These targets can include enzymes, receptors, and other proteins involved in various biological processes.
Comparison with Similar Compounds
Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-D-Dap(alloc)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of alloc.
Fmoc-D-Dab(alloc)-OH: Similar compound with a different amino acid backbone (2,4-diaminobutanoic acid).
Fmoc-D-Orn(alloc)-OH: Similar compound with a different amino acid backbone (ornithine).
Uniqueness: Fmoc-D-Dap(alloc)-OH is unique due to its specific combination of protecting groups, which allows for selective deprotection and modification. This makes it particularly useful in the synthesis of complex peptides and peptidomimetics where precise control over the reaction conditions is required.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVGCCAXXFLGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.